molecular formula C10H18N2O3S B14260505 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one CAS No. 189361-48-6

4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one

Cat. No.: B14260505
CAS No.: 189361-48-6
M. Wt: 246.33 g/mol
InChI Key: NDIGWTUEQDQEKW-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one is a complex organic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a sulfonyl group and a diazabicyclo nonane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antiprotozoal activity, where the compound targets key enzymes in the metabolic pathways of the parasites .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the sulfonyl group.

    2-Azabicyclo[3.2.2]nonane: Another similar compound with a different substitution pattern.

Uniqueness

The presence of the sulfonyl group in 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one imparts unique chemical and biological properties that are not observed in its analogs. This functional group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

189361-48-6

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

4-propylsulfonyl-1,4-diazabicyclo[3.2.2]nonan-3-one

InChI

InChI=1S/C10H18N2O3S/c1-2-7-16(14,15)12-9-3-5-11(6-4-9)8-10(12)13/h9H,2-8H2,1H3

InChI Key

NDIGWTUEQDQEKW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1C2CCN(CC2)CC1=O

Origin of Product

United States

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